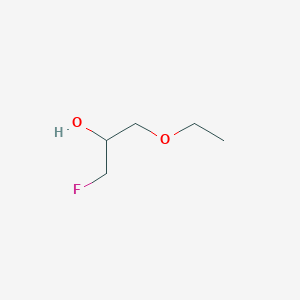

1-Ethoxy-3-fluoropropan-2-ol

Beschreibung

1-Ethoxy-3-fluoropropan-2-ol is an organic compound with the molecular formula C5H11FO2. It is a fluorinated alcohol, which means it contains both an ethoxy group and a fluorine atom attached to a propane backbone. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C5H11FO2 |

|---|---|

Molekulargewicht |

122.14 g/mol |

IUPAC-Name |

1-ethoxy-3-fluoropropan-2-ol |

InChI |

InChI=1S/C5H11FO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 |

InChI-Schlüssel |

ONQJBAVETNJHPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCC(CF)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-fluoropropan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Simpler alcohols or hydrocarbons.

Substitution: Azides or nitriles.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-fluoropropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the role of fluorine in biological systems.

Medicine: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and bioavailability. 1-Ethoxy-3-fluoropropan-2-ol can serve as an intermediate in the synthesis of pharmaceutical agents.

Wirkmechanismus

The mechanism of action of 1-ethoxy-3-fluoropropan-2-ol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity. Fluorine’s high electronegativity can enhance the compound’s ability to participate in hydrogen bonding and other interactions. This can affect the compound’s behavior in biological systems and its overall efficacy in various applications .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

1-Ethoxy-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.

1-Ethoxy-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 1-Ethoxy-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small atomic radius can enhance the compound’s stability, reactivity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and materials science .

Biologische Aktivität

1-Ethoxy-3-fluoropropan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

1-Ethoxy-3-fluoropropan-2-ol is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is C5H11FO2, and it possesses a molecular weight of 120.14 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C5H11FO2 |

| Molecular Weight | 120.14 g/mol |

| IUPAC Name | 1-Ethoxy-3-fluoropropan-2-ol |

The biological activity of 1-Ethoxy-3-fluoropropan-2-ol primarily involves its interaction with various biological targets, including enzymes and receptors. It is believed to modulate enzymatic pathways, potentially affecting metabolic processes and signaling pathways in cells.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.

- Receptor Interaction: It may interact with certain receptors involved in cellular signaling, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with 1-Ethoxy-3-fluoropropan-2-ol:

- Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing antibacterial agents.

- Anti-inflammatory Effects: Preliminary data indicate that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cytotoxicity: Investigations into the cytotoxic effects reveal that the compound can induce cell death in specific cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Ethoxy-3-fluoropropan-2-ol:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial efficacy of 1-Ethoxy-3-fluoropropan-2-ol against common pathogens. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Escherichia coli and Staphylococcus aureus.

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using an animal model of inflammation. The administration of the compound led to a marked reduction in inflammatory markers, indicating its potential use in treating inflammatory conditions.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that 1-Ethoxy-3-fluoropropan-2-ol exhibited selective cytotoxicity. The compound induced apoptosis in human breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.